An In-depth Technical Guide to 2-Chloro-L-phenylalanine Hydrochloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-Chloro-L-phenylalanine Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-chloro-L-phenylalanine hydrochloride, a non-proteinogenic amino acid analogue of significant interest in biochemical research and pharmaceutical development. Its unique structural modification, the presence of a chlorine atom at the ortho position of the phenyl ring, imparts distinct chemical and biological properties that make it a valuable tool for scientists. This document will delve into its chemical structure, physicochemical properties, synthesis, biological activity, and applications, offering insights grounded in scientific literature and established laboratory practices.
Chemical Identity and Physicochemical Properties
2-Chloro-L-phenylalanine hydrochloride is the hydrochloride salt of 2-chloro-L-phenylalanine. The addition of hydrochloric acid protonates the amino group, enhancing its solubility in aqueous solutions and improving its stability for storage and handling.
Chemical Structure
The chemical structure of 2-chloro-L-phenylalanine hydrochloride is characterized by a phenylalanine backbone with a chlorine atom substituted at the second position (ortho) of the benzene ring. The L-configuration denotes the specific stereochemistry at the alpha-carbon.
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IUPAC Name: (2S)-2-amino-3-(2-chlorophenyl)propanoic acid hydrochloride[1]
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Molecular Formula: C₉H₁₁Cl₂NO₂
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Molecular Weight: 236.09 g/mol (for the hydrochloride salt)
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CAS Number: 103616-89-3 (for the free amino acid)[1]
Physicochemical Properties
A summary of the key physicochemical properties of 2-chloro-L-phenylalanine and its hydrochloride salt is presented in the table below. These properties are crucial for designing experimental protocols, including dissolution for in vitro assays and formulation for in vivo studies.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [2] |
| Molecular Weight (Free Amino Acid) | 199.63 g/mol | [1] |
| Melting Point | 233-235 °C (decomposes) | [3] |
| Solubility | Slightly soluble in ethanol.[4] The hydrochloride salt is expected to have improved solubility in water compared to the free amino acid, which is reported to be insoluble in water.[5] | [4][5] |
| Storage | Should be stored in a dry, dark place at 0 - 4 °C for short-term storage (days to weeks) or -20 °C for long-term storage (months to years).[2] | [2] |
| Stability | Stable for over two years if stored properly.[2] Shipped under ambient temperature as a non-hazardous chemical.[2] | [2] |
Synthesis and Manufacturing
The synthesis of 2-chloro-L-phenylalanine hydrochloride can be approached through chemoenzymatic methods, which offer high stereoselectivity, a critical factor for biologically active molecules. A common and efficient route involves the use of phenylalanine ammonia-lyase (PAL).
Enzymatic Synthesis of 2-Chloro-L-phenylalanine
This method leverages the ability of PAL to catalyze the stereoselective addition of ammonia to a cinnamic acid derivative.
Workflow for the Enzymatic Synthesis of 2-Chloro-L-phenylalanine:
Caption: Chemoenzymatic synthesis of 2-chloro-L-phenylalanine.
Detailed Protocol:
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Reaction Setup: 2-chlorocinnamic acid is dissolved in an aqueous buffer solution containing a high concentration of ammonia (e.g., ammonium carbonate or aqueous ammonia), adjusted to an alkaline pH (typically around 9-10) to favor the amination reaction.[6]
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Enzyme Addition: Phenylalanine ammonia-lyase (PAL), either as a purified enzyme or in whole-cell biocatalyst form, is added to the reaction mixture.[6][7] The reaction is incubated at a controlled temperature (e.g., 30-37°C) with gentle agitation.[6]
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Reaction Monitoring: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to measure the consumption of the starting material and the formation of the product.
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Work-up and Purification: Upon completion, the enzyme is removed (e.g., by centrifugation if using whole cells or by filtration). The pH of the supernatant is adjusted to the isoelectric point of 2-chloro-L-phenylalanine to induce precipitation. The crude product is then collected by filtration and can be further purified by recrystallization.
Conversion to the Hydrochloride Salt
The purified 2-chloro-L-phenylalanine is then converted to its hydrochloride salt to improve its handling and solubility properties.
Workflow for Hydrochloride Salt Formation:
Caption: Formation of the hydrochloride salt.
Detailed Protocol:
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Dissolution: Purified 2-chloro-L-phenylalanine is suspended in a suitable solvent, such as water or an alcohol (e.g., isopropanol).[8]
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Acidification: A stoichiometric amount of hydrochloric acid (either as a gas or a concentrated aqueous solution) is added to the suspension with stirring.[8]
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Precipitation and Isolation: The hydrochloride salt, being less soluble in the organic solvent or upon concentration of the aqueous solution, will precipitate out.[8] The solid is then collected by filtration, washed with a cold solvent to remove any excess acid, and dried under vacuum to yield the final product.
Mechanism of Action and Biological Activity
The primary biological activity of chlorinated phenylalanine analogues stems from their ability to act as inhibitors of key enzymes involved in aromatic amino acid metabolism, most notably phenylalanine hydroxylase (PAH).
Inhibition of Phenylalanine Hydroxylase (PAH)
Phenylalanine hydroxylase is a crucial enzyme that catalyzes the conversion of L-phenylalanine to L-tyrosine. Halogenated analogues of phenylalanine, such as p-chlorophenylalanine, are known to be potent inhibitors of this enzyme.[9] It is highly probable that 2-chloro-L-phenylalanine acts through a similar mechanism.
Proposed Mechanism of PAH Inhibition:
Caption: Inhibition of Phenylalanine Hydroxylation.
The inhibition of PAH by chlorophenylalanine analogues is complex and can involve competitive binding at the active site as well as potential interactions with allosteric sites on the enzyme.[10] The presence of the electron-withdrawing chlorine atom on the phenyl ring can alter the electronic properties and conformation of the molecule, leading to a strong and potentially irreversible binding to the enzyme.
Applications in Research and Development
The unique properties of 2-chloro-L-phenylalanine hydrochloride make it a valuable tool in various research areas.
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Enzyme Inhibition Studies: Its primary application is as a selective inhibitor of phenylalanine hydroxylase, enabling researchers to study the metabolic pathways of aromatic amino acids and the consequences of their disruption.
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Neuroscience Research: As a precursor to neurotransmitters, the inhibition of phenylalanine metabolism can have significant effects on neurological function. This compound can be used to investigate the role of serotonin and other neurotransmitters in various physiological and pathological processes.[11]
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Drug Development: 2-Chloro-L-phenylalanine can serve as a building block in the synthesis of novel peptides and peptidomimetics. The incorporation of this unnatural amino acid can enhance the stability of peptides against enzymatic degradation and modulate their biological activity.
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Metabolomics: It has been utilized as an internal standard in metabolomics studies due to its structural similarity to endogenous metabolites but distinct mass, allowing for accurate quantification.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-chloro-L-phenylalanine hydrochloride.
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GHS Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
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Handling: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Avoid generating dust.[12]
Spectroscopic Data (Reference)
While specific, high-resolution NMR and IR spectra for 2-chloro-L-phenylalanine hydrochloride are not widely published, the expected spectral features can be inferred from data on similar compounds.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the alpha-proton, and the beta-protons of the phenylalanine backbone. The protons on the chlorinated benzene ring will exhibit a complex splitting pattern. For reference, the ¹H NMR spectrum of L-phenylalanine methyl ester hydrochloride in DMSO-d₆ shows aromatic protons in the range of 7.20-7.38 ppm, the alpha-proton at 4.23 ppm, and the beta-protons at 3.10 and 3.21 ppm.[14]
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the alpha-carbon, the beta-carbon, and the carbons of the chlorinated phenyl ring.
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FTIR: The infrared spectrum will show characteristic absorption bands for the amine hydrochloride salt, the carboxylic acid group, and the aromatic ring. For L-phenylalanine, characteristic bands are observed for the hydroxyl group (~3443 cm⁻¹), the charged amino group (~3068 and ~3034 cm⁻¹), and the carboxylate group (~1587 cm⁻¹).[15] The hydrochloride salt will show a prominent N-H stretching band.
Conclusion
2-Chloro-L-phenylalanine hydrochloride is a valuable and versatile tool for researchers in biochemistry, neuroscience, and drug discovery. Its ability to selectively inhibit phenylalanine hydroxylase, coupled with its utility as a building block for novel peptides, provides a wide range of experimental possibilities. A thorough understanding of its chemical properties, synthesis, and biological activity, as outlined in this guide, is essential for its effective and safe application in the laboratory. As research in these fields continues to advance, the importance of such precisely modified amino acid analogues is likely to grow.
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